2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

Antioxidant Oxidative Stress Structure-Activity Relationship

For researchers developing isoform-selective HDAC inhibitors, this specific 3-carbonitrile is validated by single-crystal XRD (half-chair conformation). Unlike 3-carboxamide analog 4815-28-5, the nitrile directs thienopyrimidine synthesis and retains superior antioxidant capacity per Gediya et al. (2021). Expanding to cycloheptane disrupts pharmacophore binding. Source this exact building block for reproducible, isoform-selective HDAC studies and antioxidant SAR baselines.

Molecular Formula C9H10N2S
Molecular Weight 178.26 g/mol
CAS No. 4651-91-6
Cat. No. B188851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
CAS4651-91-6
Molecular FormulaC9H10N2S
Molecular Weight178.26 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=C(S2)N)C#N
InChIInChI=1S/C9H10N2S/c10-5-7-6-3-1-2-4-8(6)12-9(7)11/h1-4,11H2
InChIKeyADHVMGAFAKSNOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (CAS 4651-91-6) | Core Scaffold Overview for Research & Procurement


2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (CAS 4651-91-6) is a heterocyclic compound characterized by a fused thiophene-cyclohexane ring system, bearing an amino group at the 2-position and a carbonitrile (cyano) group at the 3-position [1]. It is a key intermediate in the synthesis of diverse biologically active molecules, including histone deacetylase (HDAC) inhibitors [2] and compounds with antiproliferative, antiarrhythmic, and antioxidant activities [3][4]. The compound is typically synthesized via the Gewald reaction from cyclohexanone, malononitrile, and elemental sulfur [5], and is commercially available in research-grade purities (≥95-98%) .

Why In-Class Substitution of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (CAS 4651-91-6) is Not Recommended for Critical Research


Generic substitution within the class of 2-aminothiophene-3-carbonitriles fails because subtle variations in the fused ring system and the 3-position substituent can drastically alter chemical reactivity, biological activity, and synthetic utility. For example, replacing the 3-carbonitrile group with a 3-carboxamide (CAS 4815-28-5) changes the electron-withdrawing properties and hydrogen-bonding potential, redirecting the molecule toward different therapeutic targets like GABAergic modulation rather than HDAC inhibition [1]. Similarly, expanding the cyclohexane ring to a cycloheptane (2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile) modifies the scaffold's conformational flexibility and three-dimensional shape, which can disrupt its binding affinity in established pharmacophore models [2]. Such changes invalidate structure-activity relationships (SAR) and can lead to failed experiments or off-target effects, making precise procurement of this specific carbonitrile essential for reproducible results.

Quantitative Differentiation of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (CAS 4651-91-6) from Closest Analogs


Superior Antioxidant Capacity of the Core Scaffold Versus Elaborated Derivatives

The parent compound, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, exhibited greater total antioxidant capacity (TAC) than many of its own newly synthesized derivatives. This is a critical point of differentiation, as it shows that further synthetic elaboration can diminish the core antioxidant property, establishing the parent compound as a privileged scaffold for this activity [1].

Antioxidant Oxidative Stress Structure-Activity Relationship

Crystallographic Differentiation: Conformational Stability for Structure-Based Drug Design

Single-crystal X-ray diffraction reveals that 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile adopts a specific half-chair conformation for the cyclohexane ring and an essentially planar thiophene ring. This precise three-dimensional geometry, stabilized by a defined network of N-H···N hydrogen bonds forming R22(12) centrosymmetric rings, is a unique physical characteristic not shared by its analogs with different ring sizes or substituents [1].

Crystallography Molecular Conformation Structure-Based Drug Design

Functional Group-Driven Synthetic Divergence from the 3-Carboxamide Analog

The 3-carbonitrile group in the target compound provides a distinct electrophilic site for nucleophilic attack and heterocyclization reactions, directing synthesis toward different chemical space compared to the 3-carboxamide analog (CAS 4815-28-5). In a direct comparative study, both compounds were used as starting materials and reacted with different organic reagents to produce distinct series of thiophene derivatives, highlighting their non-interchangeable roles as building blocks [1].

Synthetic Chemistry Heterocyclic Chemistry Functional Group Reactivity

Validated Scaffold for Isoform-Selective HDAC Inhibition

The tetrahydrobenzo[b]thiophene-3-carbonitrile core was specifically identified through pharmacophore modeling as a novel scaffold for designing isoform-selective HDAC inhibitors. This is a key differentiation from other common HDAC inhibitor scaffolds (e.g., hydroxamates, benzamides) which often suffer from poor isoform selectivity due to high sequence homology [1].

Epigenetics Histone Deacetylase Anticancer

High-Value Application Scenarios for Procuring 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (CAS 4651-91-6)


Medicinal Chemistry: Developing Isoform-Selective Histone Deacetylase (HDAC) Inhibitors

This compound is the established starting material for a novel class of HDAC inhibitors. Procurement is justified for research groups following the pharmacophore modeling and synthetic strategy outlined by Gediya et al. (2021) to generate isoform-selective compounds, a key advantage over pan-HDAC inhibitors with greater toxicity [1].

Chemical Biology: Probing Oxidative Stress and Antioxidant Mechanisms

Given evidence that the parent carbonitrile scaffold exhibits superior total antioxidant capacity compared to its own derivatives, this compound is an optimal choice for studies aiming to establish a baseline antioxidant SAR or for developing novel antioxidant probes without the confounding variable of additional functional groups [2].

Structural Biology and Computational Chemistry: Co-crystallization and Docking Studies

The availability of high-quality, single-crystal X-ray diffraction data makes this compound an ideal candidate for co-crystallization studies with target proteins (e.g., HDACs, Keap1) or for use as a reference ligand in computational docking and molecular dynamics simulations. Its well-defined half-chair conformation and hydrogen-bonding network provide a robust, experimentally validated starting point for modeling [3].

Synthetic Organic Chemistry: Building Block for Heterocyclic Libraries

The unique reactivity of the 3-carbonitrile group, as demonstrated in direct comparison with the 3-carboxamide analog, makes this compound an essential building block for synthesizing diverse thienopyrimidine, thiazole, and other fused heterocyclic libraries. Its use is required for accessing the specific chemical space and biological profiles associated with the nitrile-derived series [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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